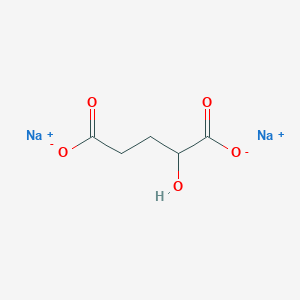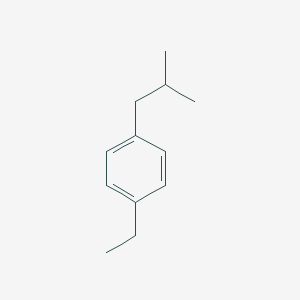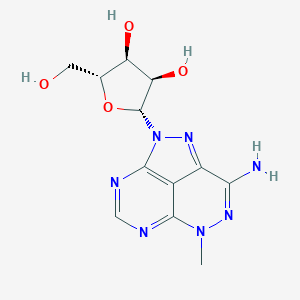
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene (abbreviated as AMH-1) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a polycyclic aromatic compound that contains a ribofuranosyl moiety and six nitrogen atoms in its structure.
作用机制
The exact mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and can also inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. This compound has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and other forms of damage.
实验室实验的优点和局限性
One of the main advantages of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is its potential therapeutic applications, particularly in the treatment of cancer and viral infections. However, there are also several limitations to using this compound in lab experiments. One limitation is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, this compound has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more studies on the potential side effects of this compound, particularly in terms of its long-term effects on the body.
合成方法
The synthesis of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene involves several steps, including the synthesis of the ribofuranosyl moiety, the synthesis of the acenaphthylene ring system, and the coupling of the two components. The ribofuranosyl moiety is synthesized from ribose, which is converted into a protected ribonucleoside intermediate. The acenaphthylene ring system is synthesized through a series of reactions involving amines and aldehydes. The final step involves coupling the ribofuranosyl intermediate with the acenaphthylene ring system to form this compound.
科学研究应用
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been shown to have antiviral activity, with studies demonstrating its ability to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
109947-70-8 |
|---|---|
分子式 |
C12H15N7O4 |
分子量 |
321.29 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(11-amino-9-methyl-2,3,5,7,9,10-hexazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7,10-pentaen-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N7O4/c1-18-10-5-6(9(13)17-18)16-19(11(5)15-3-14-10)12-8(22)7(21)4(2-20)23-12/h3-4,7-8,12,20-22H,2H2,1H3,(H2,13,17)/t4-,7-,8-,12-/m1/s1 |
InChI 键 |
QQTLSGPMECXWPS-BFAGERDPSA-N |
手性 SMILES |
CN1C2=NC=NC3=C2C(=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N |
SMILES |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
规范 SMILES |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
其他 CAS 编号 |
109947-70-8 |
同义词 |
7-aza-TCN 8-amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene 8-amino-6-N-methyl-2-(beta-D-ribofuranosyl)-1,2,3,5,6,7-hexaazaacenaphthylene 8-AMRHA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



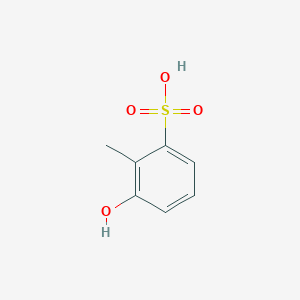
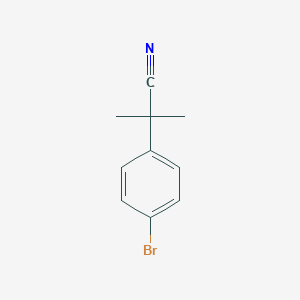
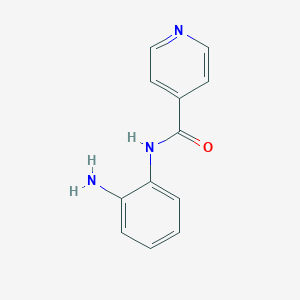
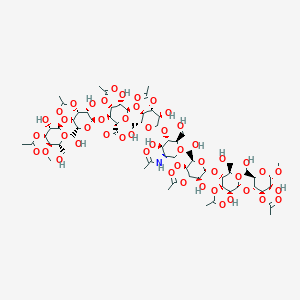
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)

